5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product. It may also discuss the challenges and efficiencies of the synthesis process.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may also involve mechanistic studies to understand how these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s chemical stability and reactivity.Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Aryl-Oxadiazoles
5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole is used in the synthesis of various aryl-oxadiazoles, which are valuable intermediates in organic synthesis. For instance, 2-aryl-5-aminomethyl- and -5-thiomethyl-1,3,4-oxadiazoles were synthesized from corresponding chloromethyl derivatives, showcasing the utility of this compound in creating structurally diverse molecules (Kiss-Szikszai et al., 2001).
Reactions with KCN
A study reported the reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with potassium cyanide (KCN), leading to the production of acetonitriles and alkanes. This reaction pathway offers insights into the chemical behavior of 5-(chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole under different conditions (Sağırlı & Dürüst, 2018).
Biological and Medicinal Applications
Antihypertensive Activity
Some derivatives of 1,2,4-oxadiazole, including those synthesized from 5-(chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole, have shown antihypertensive activity in animal models. This indicates potential applications in the development of new medications for treating high blood pressure (Santilli & Morris, 1979).
Spectral Analysis and Biological Evaluation
Derivatives of 1,3,4-oxadiazole, which can be synthesized from 5-(chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole, have been evaluated for their biological activities. Spectroscopic techniques helped in elucidating their structures, and these compounds were screened for various biological activities, highlighting the compound's role in medicinal chemistry (Khalid et al., 2016).
Synthesis of Novel Tri-Heterocyclic Benzamides
Oxadiazoles, including those derived from 5-(chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole, are essential in creating novel benzamides with potential therapeutic applications. Their hemolytic profiles and diverse biological effects, such as anti-inflammatory and antimicrobial activities, are of particular interest (Abbasi et al., 2018).
Advanced Material Synthesis
- Preparation of Fused s-Triazoles: This compound is used in the synthesis of fused s-triazoles, which are important in the field of materials science. The reactions involve intramolecular ring transformations, demonstrating the versatility of 5-(chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole in synthesizing complex heterocyclic structures (Sasaki, Ohno & Ito, 1984).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or mechanistic studies.
properties
IUPAC Name |
5-(chloromethyl)-3-(methylsulfonylmethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c1-12(9,10)3-4-7-5(2-6)11-8-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZMIBGGILRMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NOC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(methanesulfonylmethyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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